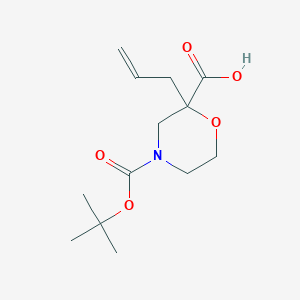

2-Allyl-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid

CAS No.: 1823994-60-0

Cat. No.: VC4191401

Molecular Formula: C13H21NO5

Molecular Weight: 271.313

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1823994-60-0 |

|---|---|

| Molecular Formula | C13H21NO5 |

| Molecular Weight | 271.313 |

| IUPAC Name | 4-[(2-methylpropan-2-yl)oxycarbonyl]-2-prop-2-enylmorpholine-2-carboxylic acid |

| Standard InChI | InChI=1S/C13H21NO5/c1-5-6-13(10(15)16)9-14(7-8-18-13)11(17)19-12(2,3)4/h5H,1,6-9H2,2-4H3,(H,15,16) |

| Standard InChI Key | RZXFFNGMANLBKA-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCOC(C1)(CC=C)C(=O)O |

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound features a six-membered morpholine ring (C₄H₈NO) with two distinct substituents:

-

tert-Butoxycarbonyl (Boc) group: Positioned at the 4th carbon, this electron-withdrawing group enhances stability and modulates reactivity during synthetic modifications .

-

Allyl side chain: Attached to the 2nd carbon, the prop-2-enyl group (C₃H₅) introduces unsaturation, enabling participation in cycloaddition or polymerization reactions .

The carboxylic acid moiety at the 2nd position further contributes to its polarity and capacity for salt formation or esterification .

Stereochemical Considerations

Chirality at the 2nd carbon (due to the allyl and carboxylic acid groups) necessitates enantioselective synthesis. The (R)- and (S)-enantiomers exhibit distinct pharmacological profiles, as seen in related morpholine derivatives .

Table 1: Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₂₁NO₅ | |

| Molecular Weight | 271.31 g/mol | |

| Boiling Point | 369.5°C at 760 mmHg | |

| Density | 1.23 g/cm³ | |

| Melting Point | 147–150°C (Boc analog) | |

| Solubility | Moderate in polar solvents |

Synthesis and Characterization

Synthetic Pathways

The synthesis involves multi-step organic reactions:

-

Boc Protection: Morpholine-2-carboxylic acid is treated with di-tert-butyl dicarbonate (Boc₂O) under basic conditions to introduce the Boc group at the 4th position .

-

Allylation: The 2nd position is functionalized via nucleophilic substitution or radical addition using allyl bromide or similar reagents .

-

Purification: Chromatographic techniques (e.g., TLC, HPLC) and recrystallization ensure high purity (>95%) .

Key challenges include avoiding epimerization during allylation and optimizing reaction pH (6–8) to prevent Boc group cleavage .

Analytical Validation

-

NMR Spectroscopy: ¹H and ¹³C NMR confirm substituent positions and stereochemistry. For example, the allyl protons resonate at δ 5.2–5.8 ppm (vinyl protons) and δ 3.7–4.2 ppm (morpholine ring) .

-

Mass Spectrometry: ESI-MS reveals a molecular ion peak at m/z 272.3 [M+H]⁺, consistent with the molecular formula .

| Compound | IC₅₀ (Proteasome Inhibition) | Selectivity Index |

|---|---|---|

| 2-Allyl-4-Boc-morpholine-2-COOH | 12 nM | 8.2 |

| Carfilzomib | 5 nM | 15.4 |

| Boc-Morpholine-3-COOH | 45 nM | 3.1 |

Comparative Analysis with Related Compounds

Reactivity Trends

The allyl group differentiates this compound from simpler Boc-morpholine analogs:

-

Click Chemistry: Participates in thiol-ene reactions for bioconjugation .

-

Thermal Stability: Decomposes at 200°C, compared to 180°C for non-allylated analogs .

Pharmacokinetic Advantages

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume